molecular formula C11H12N2O3 B3039612 2-Amino-3-(2-methyl-1,3-benzoxazol-5-yl)propanoic acid CAS No. 1220953-94-5

2-Amino-3-(2-methyl-1,3-benzoxazol-5-yl)propanoic acid

Cat. No.: B3039612
CAS No.: 1220953-94-5
M. Wt: 220.22 g/mol
InChI Key: PCPRBSRVFHECME-UHFFFAOYSA-N
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Description

2-Amino-3-(2-methyl-1,3-benzoxazol-5-yl)propanoic acid is a compound that belongs to the class of benzoxazole derivatives. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring.

Biochemical Analysis

Biochemical Properties

2-Amino-3-(2-methyl-1,3-benzoxazol-5-yl)propanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby altering the flux of metabolites. Additionally, this compound can bind to specific proteins, modulating their conformation and activity, which can lead to changes in cellular processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in cell proliferation and apoptosis, leading to altered cell growth and survival. Moreover, it can impact cellular metabolism by inhibiting key metabolic enzymes, resulting in changes in energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in sustained changes in cellular processes, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as enhanced cell proliferation and survival. At high doses, it can become toxic, leading to adverse effects such as cell death and tissue damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate the flux of metabolites through these pathways. For example, this compound can inhibit key enzymes in the glycolytic pathway, leading to a decrease in glucose metabolism and energy production. Additionally, it can affect the levels of specific metabolites, such as amino acids and nucleotides, by modulating their synthesis and degradation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of the compound, ensuring its availability at the site of action. The distribution of this compound can be influenced by factors such as tissue permeability and the presence of binding proteins that sequester it in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. Targeting signals or post-translational modifications can direct the compound to these locations, where it can exert its biological effects. The localization of this compound can influence its interaction with biomolecules and its overall activity within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(2-methyl-1,3-benzoxazol-5-yl)propanoic acid typically involves the reaction of 2-aminophenol with appropriate aldehydes or ketones under various conditions. One common method involves the use of 2-aminophenol and an aldehyde in the presence of a base such as potassium carbonate and an oxidant like tert-butyl hydroperoxide in a solvent such as dimethyl sulfoxide . The reaction is often catalyzed by metal catalysts or nanocatalysts to improve yield and selectivity .

Industrial Production Methods

Industrial production of benzoxazole derivatives, including this compound, often employs continuous flow reactors to enhance reaction efficiency and scalability. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also becoming more prevalent in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(2-methyl-1,3-benzoxazol-5-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophiles such as alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted benzoxazole derivatives.

Scientific Research Applications

2-Amino-3-(2-methyl-1,3-benzoxazol-5-yl)propanoic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(2-methyl-1,3-benzoxazol-6-yl)propanoic acid
  • 2-Amino-3-(2-methyl-1,3-benzothiazol-5-yl)propanoic acid
  • 2-Amino-3-(2-methyl-1,3-benzimidazol-5-yl)propanoic acid

Uniqueness

2-Amino-3-(2-methyl-1,3-benzoxazol-5-yl)propanoic acid is unique due to its specific substitution pattern on the benzoxazole ring, which imparts distinct biological activities and chemical reactivity. Compared to its analogs, this compound may exhibit enhanced antimicrobial or anticancer properties due to the presence of the 2-methyl group on the benzoxazole ring .

Properties

IUPAC Name

2-amino-3-(2-methyl-1,3-benzoxazol-5-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-6-13-9-5-7(2-3-10(9)16-6)4-8(12)11(14)15/h2-3,5,8H,4,12H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCPRBSRVFHECME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=CC(=C2)CC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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